REACTION_CXSMILES
|
[C:1]([O:6][CH2:7]CO)(=O)[C:2]([CH3:4])=[CH2:3].[C:10](N)(=O)[CH:11]=[CH2:12].[CH2:15]([C:19](=[CH2:23])[C:20](N)=[O:21])[CH2:16][CH2:17][CH3:18]>>[CH3:7][O:6][CH:1]([C:2]1[CH:3]=[CH:12][CH:11]=[CH:10][CH:4]=1)[C:20](=[O:21])[C:19]1[CH:23]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C(=O)N)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
of the resulting prepolymer were thoroughly mixed with 10 g
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C1=CC=CC=C1)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |